molecular formula C11H15ClFNO2 B1452016 Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride CAS No. 1209305-92-9

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride

Cat. No. B1452016
CAS RN: 1209305-92-9
M. Wt: 247.69 g/mol
InChI Key: OLZBLSLEASNJEF-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1209305-92-9 . It has a molecular weight of 247.7 and its IUPAC name is methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride . The compound is used in scientific research and offers diverse applications, from studying drug interactions to investigating neurological disorders.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Antidepressive Activity : Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, to explore its antidepressant activities. The compound showed promising results in mice forced swimming tests, suggesting its potential for further investigation in antidepressant activity (Tao Yuan, 2012).

  • Chemical Synthesis for Medical Imaging : Luo et al. (2019) reported the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1), which is clinically relevant for multiple sclerosis. The synthesis involved a compound structurally related to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, highlighting its utility in developing new imaging agents (Luo et al., 2019).

  • Cancer Research : Mete et al. (2007) synthesized a series of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, chemically related to the compound , as potential potent cytotoxic agents. This research underlines the compound's relevance in the synthesis of agents that might be used in cancer treatment (Mete et al., 2007).

  • Antibacterial Applications : Hu et al. (2006) explored the antibacterial activity of amino-heterocyclic compounds, highlighting the potential of Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride derivatives in this area. The study showed that these compounds exhibited significant antibacterial activities, suggesting their use in developing new antibacterial agents (Hu et al., 2006).

  • Synthesis of Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) synthesized a high-affinity, orally active h-NK(1) receptor antagonist, which is relevant for clinical efficacy in emesis and depression. The synthesis involved a compound similar to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, illustrating its role in the development of new therapeutic agents (Harrison et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZBLSLEASNJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride

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